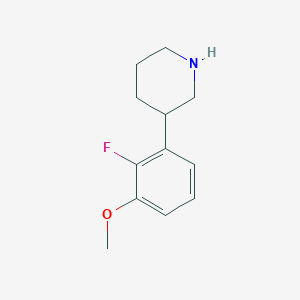![molecular formula C13H23N5O3 B13583414 prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azide group, a carbamate group, and an allyl group, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azide Group: The azide group can be introduced through the reaction of a primary amine with sodium azide under suitable conditions.
Carbamate Formation: The carbamate group is formed by reacting an isocyanate with an alcohol or amine.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction involving an allyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Allyl halides, sodium azide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the carbamate group can form stable linkages with various substrates. The allyl group provides additional reactivity, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Similar structure but lacks the azide group.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a propynyl group instead of an allyl group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Contains a nitrophenyl group and a propynyl group.
Uniqueness
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is unique due to the presence of the azide group, which allows for specific bioconjugation reactions, and the combination of carbamate and allyl groups, providing versatile reactivity for various applications.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H23N5O3 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
prop-2-enyl N-[(2S)-1-(3-azidopropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N5O3/c1-4-8-21-13(20)17-11(9-10(2)3)12(19)15-6-5-7-16-18-14/h4,10-11H,1,5-9H2,2-3H3,(H,15,19)(H,17,20)/t11-/m0/s1 |
InChI-Schlüssel |
OBSHDJQLVOAVLY-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
Kanonische SMILES |
CC(C)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)


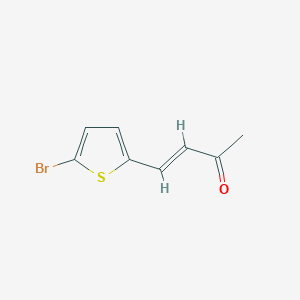
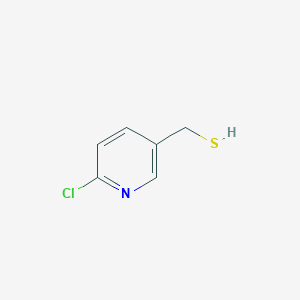
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
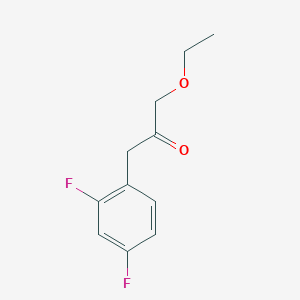


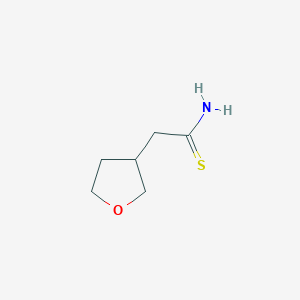
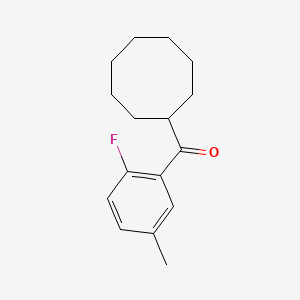
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
